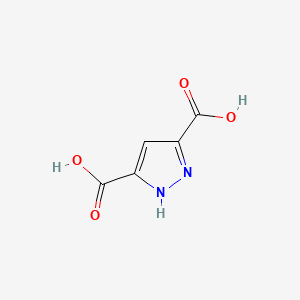

1H-Pyrazole-3,5-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51108. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-pyrazole-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h1H,(H,6,7)(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMVPJZBYSWOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185057 | |

| Record name | Pyrazole-3,5-dicarboxylic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3112-31-0 | |

| Record name | Pyrazole-3,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3112-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole-3,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3112-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazole-3,5-dicarboxylic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazole-3,5-dicarboxylic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrazole-3,5-dicarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHA5GF9D4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid from 3,5-Dimethylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1H-Pyrazole-3,5-dicarboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, 3,5-dimethylpyrazole (B48361). The primary method detailed is the oxidation of the methyl groups of 3,5-dimethylpyrazole using potassium permanganate (B83412). This document offers a comprehensive experimental protocol, quantitative data, and visual representations of the chemical process and workflow.

Overview of the Synthesis

The synthesis of this compound from 3,5-dimethylpyrazole is achieved through the oxidation of the two methyl groups on the pyrazole (B372694) ring. Potassium permanganate (KMnO4) is a strong oxidizing agent commonly employed for this transformation.[1][2] The reaction is typically carried out in an aqueous solution at elevated temperatures. The process involves the conversion of the methyl groups to carboxylic acid functionalities, leading to the desired product. A notable side-product of this reaction is 5-Methyl-1H-pyrazole-3-carboxylic acid, where only one of the methyl groups has been oxidized.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 3,5-dimethylpyrazole via potassium permanganate oxidation.[1]

| Parameter | Value |

| Reactants | |

| 3,5-Dimethyl-1H-pyrazole | 78.5 g (0.818 mol) |

| Potassium permanganate | 517 g (3.271 mol) |

| Water (solvent) | 700 mL |

| Reaction Conditions | |

| Temperature | 70 - 90 °C |

| Products & Yields | |

| This compound | 41.75 g (33%) |

| 5-Methyl-1H-pyrazole-3-carboxylic acid (by-product) | 18.1 g (18%) |

| Product Characterization | |

| Melting Point (this compound) | 257-258 °C |

| ¹H NMR (this compound) | δ 7.07 ppm (s, 1H, 4-H) |

| Melting Point (5-Methyl-1H-pyrazole-3-carboxylic acid) | 210-211 °C |

| ¹H NMR (5-Methyl-1H-pyrazole-3-carboxylic acid) | δ 2.25 ppm (s, 3H, CH₃), 6.42 ppm (s, 1H, 4-H) |

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.[1]

Materials:

-

3,5-Dimethyl-1H-pyrazole

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Hydrochloric acid (HCl, aqueous solution)

Procedure:

-

Dissolution of Starting Material: In a suitable reaction vessel, dissolve 78.5 g (0.818 mol) of 3,5-Dimethyl-1H-pyrazole in 700 mL of water. Heat the mixture to 70°C to facilitate dissolution.

-

Oxidation: To the hot solution, carefully and portion-wise add 517 g (3.271 mol) of potassium permanganate. The addition should be controlled to maintain the reaction temperature below 90°C. An exothermic reaction will occur.

-

Cooling and Filtration: After the addition is complete, allow the reaction mixture to cool to room temperature. A precipitate of manganese dioxide (MnO₂) will form. Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with water to ensure complete recovery of the product from the filtrate.

-

Acidification and Precipitation: Acidify the filtrate with an aqueous solution of hydrochloric acid to a pH of 2. This will cause the this compound to precipitate out of the solution. Allow the mixture to stand overnight to ensure complete precipitation.

-

Isolation of the Dicarboxylic Acid: Filter the mixture to collect the precipitated this compound. Wash the collected solid with water to remove any remaining impurities. The yield of the white crystalline product is approximately 41.75 g (33%).

-

Isolation of the Monocarboxylic Acid By-product: The aqueous filtrate remaining after the separation of the dicarboxylic acid contains the 5-Methyl-1H-pyrazole-3-carboxylic acid. Neutralize this filtrate to a pH of 5-6. This will cause the monocarboxylic acid to precipitate.

-

Isolation of the By-product: Filter the neutralized solution to collect the precipitated 5-Methyl-1H-pyrazole-3-carboxylic acid. Wash the solid with water. The yield of this white crystalline by-product is approximately 18.1 g (18%).

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and separation of products.

References

"1H-Pyrazole-3,5-dicarboxylic acid CAS number and structure elucidation"

An In-depth Technical Guide on 1H-Pyrazole-3,5-dicarboxylic acid

Introduction

This compound, also known as 3,5-pyrazoledicarboxylic acid, is a heterocyclic organic compound that serves as a crucial building block in supramolecular chemistry and materials science. Its rigid structure and the presence of two carboxylic acid groups and two nitrogen atoms make it an excellent multitopic linker, or ligand, for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[1][2] These materials are of significant interest to researchers due to their porous nature and potential applications in gas storage, catalysis, and sensing. This guide provides a comprehensive overview of its CAS number, a detailed protocol for its synthesis, and a thorough analysis of the techniques used for its structure elucidation, aimed at researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The compound can exist in both anhydrous and monohydrate forms, each having a distinct CAS number. The fundamental properties are summarized in the table below for easy reference.

| Property | Value (Anhydrous) | Value (Monohydrate) | Reference(s) |

| IUPAC Name | This compound | This compound;hydrate | [3][4] |

| Synonyms | 3,5-Pyrazoledicarboxylic acid | Pyrazole-3,5-dicarboxylic acid monohydrate | [3][4] |

| CAS Number | 3112-31-0 | 303180-11-2 | [3][5][6] |

| Molecular Formula | C₅H₄N₂O₄ | C₅H₆N₂O₅ | [3][5] |

| Molecular Weight | 156.10 g/mol | 174.11 g/mol | [3][7] |

| Appearance | White to light yellow crystalline powder | White crystals or powder | [8] |

| Melting Point | 287 °C (decomposition) | - |

Synthesis Protocol

A common and effective method for synthesizing this compound is through the oxidation of 3,5-dimethyl-1H-pyrazole using a strong oxidizing agent like potassium permanganate (B83412).

Experimental Protocol: Oxidation of 3,5-Dimethyl-1H-pyrazole

This protocol is adapted from the procedure described by Kharaneko (2016).[8]

Materials:

-

3,5-Dimethyl-1H-pyrazole (0.818 mol)

-

Potassium permanganate (KMnO₄) (3.271 mol)

-

Deionized water

-

Hydrochloric acid (HCl), aqueous solution

Procedure:

-

Dissolve 78.5 g (0.818 mol) of 3,5-Dimethyl-1H-pyrazole in 700 mL of water, heating the solution to 70°C.

-

Gradually add 517 g (3.271 mol) of potassium permanganate to the hot solution. The addition should be controlled to maintain the reaction temperature below 90°C.

-

After the addition is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with water to ensure all the product is collected in the filtrate.

-

Acidify the combined filtrate with aqueous HCl to a pH of 2.

-

Allow the acidified solution to stand overnight, during which the product will precipitate.

-

Filter the precipitate and wash it with water.

-

The resulting white crystals are this compound. The reported yield is approximately 33%.[8]

Structure Elucidation

The determination of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, confirms the compound's identity and connectivity. The definitive structure is often confirmed by single-crystal X-ray diffraction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For the anhydrous form, the molecular ion peak [M]⁺ is observed at an m/z (mass-to-charge ratio) of 156, which corresponds to the molecular formula C₅H₄N₂O₄.[9]

| m/z | Assignment | Reference(s) |

| 156 | [M]⁺ (Molecular Ion) | [9] |

| 112 | [M - CO₂]⁺ | [3] |

| 67 | Fragment | [9] |

| 66 | Fragment | [9] |

| 65 | Fragment | [9] |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum shows characteristic absorption bands for the carboxylic acid groups and the pyrazole (B372694) ring.

| Wavenumber (cm⁻¹) | Vibration Assignment | Reference(s) |

| 3526, 3402 | O-H stretches (of water in the monohydrate form) | [10] |

| ~3000 (broad) | O-H stretch (of carboxylic acid) | |

| ~1700 | C=O stretch (of carboxylic acid) | |

| 1557 - 1204 | Pyrazole ring stretching and bending vibrations | [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is simple due to the molecule's symmetry. A key signal is a singlet for the proton at the C4 position of the pyrazole ring. The acidic protons of the carboxyl groups and the N-H of the pyrazole ring often appear as broad singlets.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Reference(s) |

| 7.07 - 7.16 | Singlet | 1H | C4-H | DMSO-d₆ | [8][11] |

| Variable (broad) | Singlet | 2H | -COOH | DMSO-d₆ | |

| Variable (broad) | Singlet | 1H | N-H | DMSO-d₆ |

¹³C NMR: The carbon NMR spectrum is also expected to be simple, showing signals for the two equivalent carboxylic carbons, the two equivalent C3/C5 carbons, and the C4 carbon.

| Chemical Shift (δ) ppm | Assignment | Solvent | Reference(s) |

| ~160-165 | -COOH | DMSO-d₆ | |

| ~140-145 | C3 and C5 | DMSO-d₆ | |

| ~110-115 | C4 | DMSO-d₆ | |

| (Note: Specific experimental ¹³C NMR data is less commonly reported in basic datasheets but can be found in specialized databases or literature. The values above are estimates based on typical chemical shifts for similar structures.) |

Single-Crystal X-ray Diffraction

This is the most definitive technique for structure elucidation, providing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. Crystal structure data for this compound and its monohydrate form are available in crystallographic databases, confirming the planar structure of the pyrazole ring and the positions of the carboxylic acid groups.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound monohydrate | C5H6N2O5 | CID 2723723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound monohydrate, 98% 100 g | Request for Quote [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 1H-Pyrazole-3,5-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Pyrazole-3,5-dicarboxylic acid, a key building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These values provide a key analytical fingerprint for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Assignment |

| ¹H | ~7.16 | DMSO-d₆ | singlet | C4-H |

| ¹H | ~7.07 | DMSO-d₆ | singlet | C4-H |

Note: The exact chemical shift of the pyrazole (B372694) C4-H proton can vary slightly depending on the sample concentration and specific instrument conditions. The broad signals for the carboxylic acid and N-H protons are often not explicitly reported or can be exchanged with deuterated solvents.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 1674 | C=O asymmetric stretching of carboxylic acid |

| 1557 | Pyrazole ring stretching and bending |

| 1489 | C=O symmetric stretching of carboxylic acid |

| 1445 | Pyrazole ring stretching and bending |

| 1393 | Pyrazole ring stretching and bending |

| 1317 | Pyrazole ring stretching and bending |

| 1266 | Pyrazole ring stretching and bending |

| 1204 | Pyrazole ring stretching and bending |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 156 | ~80 | [M]⁺ (Molecular Ion) |

| 112 | 100 | [M - CO₂]⁺ |

| 67 | ~65 | |

| 121 | ~45 |

Note: The fragmentation pattern can be influenced by the ionization technique employed. The data presented is consistent with electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

A sample of this compound is dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's good solubility and to avoid the exchange of the acidic protons with the solvent. The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

IR Spectroscopy

The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. A small amount of the finely ground compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disc. The spectrum is then recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample, either in solid form or dissolved in a suitable volatile solvent, is introduced into the instrument. The molecules are ionized by a high-energy electron beam, leading to the formation of the molecular ion and characteristic fragment ions. The mass-to-charge ratios of these ions are then analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Thermal Decomposition Mechanism of 1H-Pyrazole-3,5-dicarboxylic Acid Monohydrate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the thermal decomposition pathway of 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, integrating data from thermal analysis techniques and drawing parallels from related chemical structures. It provides detailed experimental protocols and visual representations to facilitate a comprehensive understanding of the material's thermal behavior.

Introduction

This compound monohydrate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, particularly as a linker in the synthesis of metal-organic frameworks (MOFs).[1][2][3] Its thermal stability is a critical parameter influencing its application in various fields, including drug formulation and the design of robust materials. Understanding the thermal decomposition mechanism is paramount for predicting its behavior under elevated temperatures, ensuring safety, and defining its operational limits.

This guide provides a detailed analysis of the thermal degradation of this compound monohydrate, proposing a multi-step decomposition mechanism based on available thermal analysis data and established principles of chemical reactivity.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound monohydrate is hypothesized to occur in three principal stages: dehydration, decarboxylation, and subsequent pyrazole (B372694) ring fragmentation.

Stage I: Dehydration The initial stage involves the loss of the water molecule of hydration. This is a common first step for hydrated crystalline solids and typically occurs at relatively low temperatures. The process results in the formation of anhydrous this compound.

Stage II: Decarboxylation Following dehydration, the anhydrous molecule undergoes decarboxylation, where the carboxylic acid functional groups are eliminated as carbon dioxide (CO₂). This can occur in one or two steps, with the sequential loss of the two carboxyl groups. Given the symmetrical nature of the molecule, it is plausible that this occurs in a concerted or rapidly sequential manner.

Stage III: Pyrazole Ring Fragmentation The final stage involves the breakdown of the pyrazole ring structure. This is a more complex process that can lead to the evolution of various gaseous products, including nitrogen (N₂), hydrogen cyanide (HCN), and other small hydrocarbon and nitrogen-containing fragments. The specific products will depend on the decomposition atmosphere (inert or oxidative). Studies on the pyrolysis of related pyrazole compounds suggest that the ring is relatively stable and its fragmentation occurs at higher temperatures.[4][5]

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events observed during the decomposition of this compound monohydrate, based on thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses.

| Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Theoretical) | Proposed Evolved Species |

| I: Dehydration | 50 - 150 | ~120 | ~10.3 | 10.34 | H₂O |

| II: Decarboxylation | 200 - 300 | ~280 | ~51.7 | 51.72 (for 2x CO₂) | CO₂ |

| III: Ring Fragmentation | > 300 | - | > 15 | - | N₂, HCN, various C/H/N fragments |

Note: The experimental values are estimated from available TG/DSC data and may vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of thermal analysis data.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass loss associated with the decomposition stages and to identify the nature of thermal events (endothermic or exothermic).

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently.

Methodology:

-

A sample of this compound monohydrate (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA-DSC instrument.

-

The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative atmosphere like air, with a constant flow rate (e.g., 50 mL/min).

-

The mass of the sample and the heat flow are recorded as a function of temperature.

-

The resulting TGA, DTG (derivative thermogravimetry), and DSC curves are analyzed to identify the onset and peak temperatures of decomposition, the percentage of mass loss at each stage, and the endothermic/exothermic nature of the transitions.

Evolved Gas Analysis (EGA) via TGA-FTIR/TGA-MS

Objective: To identify the gaseous products evolved during each stage of thermal decomposition.

Instrumentation: A thermogravimetric analyzer coupled to a Fourier-transform infrared (FTIR) spectrometer or a mass spectrometer (MS) via a heated transfer line.

Methodology:

-

The TGA experiment is performed as described in section 4.1.

-

The gaseous products evolved from the sample are carried by the purge gas through a heated transfer line to the gas cell of the FTIR spectrometer or the ion source of the MS. The transfer line is typically heated to prevent condensation of the evolved gases.

-

For TGA-FTIR, infrared spectra of the evolved gases are collected continuously throughout the TGA run. The spectra are then correlated with the decomposition events observed in the TGA data to identify the functional groups and, thus, the molecules being released.

-

For TGA-MS, the evolved gases are ionized, and their mass-to-charge ratios are measured. This allows for the identification of the molecular weight of the evolved species, providing direct evidence of the chemical composition of the decomposition products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify complex mixtures of volatile and semi-volatile organic compounds produced during the thermal decomposition.[6]

Instrumentation: A pyrolysis unit connected to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

A small amount of the sample (microgram to milligram range) is placed in the pyrolysis probe.

-

The probe is rapidly heated to a specific temperature corresponding to a particular decomposition stage (as determined by TGA).

-

The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

The separated components then enter the mass spectrometer for identification based on their mass spectra.

-

This process can be repeated at different pyrolysis temperatures to analyze the products of each decomposition stage.

Visualizations

Experimental Workflow

Caption: Workflow for the thermal analysis of this compound monohydrate.

Proposed Thermal Decomposition Pathway

Caption: Proposed multi-stage thermal decomposition pathway.

Conclusion

The thermal decomposition of this compound monohydrate proceeds through a sequential process of dehydration, decarboxylation, and pyrazole ring fragmentation. While the general pathway can be inferred from its chemical structure and the thermal behavior of analogous compounds, a definitive and detailed mechanism, particularly regarding the final fragmentation stage, requires specific evolved gas analysis data from techniques such as TGA-MS and TGA-FTIR. The experimental protocols and proposed mechanism outlined in this guide provide a robust framework for researchers and scientists working with this compound, enabling a better understanding of its thermal stability and degradation profile. This knowledge is essential for its effective and safe utilization in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. escholarship.org [escholarship.org]

Navigating the Solubility Landscape of 1H-Pyrazole-3,5-dicarboxylic Acid in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 1H-Pyrazole-3,5-dicarboxylic acid in various organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and materials science. Understanding the solubility of this compound is paramount for its application in synthesis, purification, and formulation. While extensive quantitative data remains elusive in publicly available literature, this guide synthesizes the existing qualitative information and outlines a detailed experimental protocol for its precise determination.

Core Concepts: Solubility of this compound

This compound is a heterocyclic compound with two carboxylic acid functional groups, rendering it a polar molecule. Its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for polar solvents over non-polar ones. The presence of two carboxylic acid groups allows for strong hydrogen bonding interactions with protic solvents and significant dipole-dipole interactions with aprotic polar solvents.

Quantitative Solubility Data

A thorough literature review did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The following table is presented as a template for researchers to populate with experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Method of Determination |

| Methanol | Gravimetric / HPLC | ||

| Ethanol | Gravimetric / HPLC | ||

| Acetone | Gravimetric / HPLC | ||

| Dimethylformamide (DMF) | Gravimetric / HPLC | ||

| Dimethyl Sulfoxide (B87167) (DMSO) | Gravimetric / HPLC | ||

| Acetonitrile | Gravimetric / HPLC | ||

| Tetrahydrofuran (THF) | Gravimetric / HPLC | ||

| Ethyl Acetate | Gravimetric / HPLC |

Experimental Protocol for Solubility Determination

To ensure accurate and reproducible solubility data, a detailed experimental protocol is crucial. The following outlines two common and reliable methods: the gravimetric method and High-Performance Liquid Chromatography (HPLC) based analysis.

Gravimetric Method

This traditional and straightforward method involves determining the mass of the dissolved solute in a saturated solution.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the supernatant through a fine-porosity filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a precise volume of the clear, saturated filtrate into the dish.

-

Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it. The difference between the final and initial mass of the dish gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in grams of solute per 100 g of solvent.

HPLC-Based Method

This method is particularly useful for lower solubility compounds and offers high precision and accuracy.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for HPLC analysis. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).

-

Sample Preparation for HPLC: After equilibration and filtration (Step 3 of the gravimetric method), accurately dilute a known volume of the saturated filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample onto a suitable HPLC system equipped with a UV detector. The mobile phase and column (e.g., C18) should be chosen to achieve good separation and peak shape for this compound.

-

Quantification: Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility.

Logical Relationship of Solubility

The solubility of this compound is expected to follow a general trend based on solvent polarity. This relationship can be visualized as follows:

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for its determination. The provided experimental protocols for gravimetric and HPLC-based analysis offer robust methods for generating reliable data. Understanding the solubility of this versatile compound is a critical step in unlocking its full potential in various scientific and industrial applications. Researchers are encouraged to utilize these methodologies to build a comprehensive solubility profile for this compound.

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 1H-Pyrazole-3,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical calculations performed on 1H-Pyrazole-3,5-dicarboxylic acid. The document details the computational methodologies, molecular structure, vibrational spectra, and electronic properties of this important heterocyclic compound. The information presented herein is intended to be a valuable resource for researchers and scientists working in the fields of computational chemistry, materials science, and drug development.

Introduction

This compound is a versatile organic ligand that has garnered significant interest in the fields of coordination chemistry and materials science. Its ability to form stable complexes with a variety of metal ions makes it a valuable building block for the synthesis of metal-organic frameworks (MOFs) and other functional materials. A thorough understanding of its molecular properties at the quantum level is essential for predicting its behavior in different chemical environments and for the rational design of new materials with desired functionalities.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for elucidating the geometric, vibrational, and electronic properties of molecules with a high degree of accuracy. This guide will explore the application of these methods to this compound, providing a detailed overview of its computed characteristics and a comparison with available experimental data.

Computational Methodology

The quantum chemical calculations for pyrazole (B372694) derivatives are predominantly performed using Density Functional Theory (DFT). A widely adopted and reliable method involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with a high-level basis set such as 6-311++G(d,p).[1][2]

Experimental Protocol: A Typical DFT Calculation Workflow

-

Molecular Structure Input: The initial molecular geometry of this compound is constructed using a molecular modeling software. For higher accuracy, the starting geometry can be based on experimental data, such as X-ray crystallography.

-

Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is typically achieved using the B3LYP functional with the 6-311++G(d,p) basis set. The optimization process continues until the forces on each atom are close to zero, and the geometry has converged to a stationary point on the potential energy surface.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the theoretical vibrational frequencies (FT-IR and Raman).

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the Mulliken atomic charges.

-

Data Analysis: The output from the calculations is then analyzed to extract the desired information, which is subsequently compared with experimental data where available.

Molecular Structure Analysis

The geometry of this compound has been determined experimentally through X-ray crystallography of its monohydrate form. This experimental data provides a valuable benchmark for validating the accuracy of the computational methods. The following table compares the experimental bond lengths and angles with theoretical values calculated for the closely related 1H-pyrazole-3-carboxylic acid using the B3LYP/6-311++G(d,p) method.[1]

Table 1: Comparison of Selected Experimental and Theoretical Geometrical Parameters

| Parameter | Bond/Angle | Experimental (Å/°) | Theoretical (Å/°) (for 1H-pyrazole-3-carboxylic acid)[1] |

| Bond Length | N1-N2 | 1.354 | 1.337 |

| N2-C3 | - | 1.333 | |

| C3-C4 | - | 1.401 | |

| C4-C5 | - | 1.383 | |

| C5-N1 | - | 1.350 | |

| Bond Angle | C5-N1-N2 | - | 112.1 |

| N1-N2-C3 | - | 105.8 | |

| N2-C3-C4 | - | 111.5 | |

| C3-C4-C5 | - | 104.5 | |

| C4-C5-N1 | - | 106.1 |

Note: Experimental data is for this compound monohydrate. Theoretical data is for the analogous 1H-pyrazole-3-carboxylic acid, as a comprehensive theoretical study on the dicarboxylic acid was not available in the reviewed literature.

The comparison reveals a good agreement between the experimental and theoretical values, which validates the use of the B3LYP/6-311++G(d,p) level of theory for describing the geometry of pyrazole derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities, which can be compared with experimental spectra to aid in the assignment of vibrational modes.

A study on this compound and its lanthanide complexes has reported both experimental and DFT-calculated vibrational frequencies. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method.

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Experimental FT-IR | Experimental Raman | Calculated (DFT) | Assignment |

| 3434 | - | - | O-H stretch (water) |

| 3100-2500 (broad) | - | - | O-H stretch (carboxylic acid) |

| 1710 | 1715 | - | C=O stretch |

| 1557 | 1560 | - | Pyrazole ring stretch |

| 1445 | 1450 | - | Pyrazole ring stretch |

| 1317 | 1320 | - | C-N stretch |

| 1266 | 1270 | - | In-plane O-H bend |

| 1204 | 1205 | - | C-H in-plane bend |

Note: The data in this table is based on information from studies on the vibrational spectra of this compound. The specific calculated values were not provided in the abstract, but the study confirms good agreement between experimental and theoretical data.

The strong correlation between the experimental and calculated vibrational spectra confirms the accuracy of the DFT method in predicting the vibrational properties of this compound.

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are crucial for understanding its reactivity and potential applications.

5.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

For a closely related molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level yielded a HOMO-LUMO energy gap of approximately 4.458 eV.[2] This relatively large energy gap indicates high electronic stability.[2]

Table 3: Frontier Molecular Orbital Energies for a Pyrazole Carboxylic Acid Derivative

| Parameter | Energy (eV) |

| HOMO | -5.907 |

| LUMO | -1.449 |

| HOMO-LUMO Gap (ΔE) | 4.458 |

Note: Data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, as a direct calculation for this compound was not available in the reviewed literature.[2]

5.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the sites that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MEP map shows that the most negative potential is located around the oxygen atoms of the carboxylic acid group, making them the most likely sites for electrophilic attack.[2] The hydrogen atoms of the carboxylic acid and the pyrazole ring are expected to have the most positive potential.

5.3. Mulliken Atomic Charges

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. These charges provide insight into the distribution of electrons and can help to explain the molecule's polarity and reactivity. In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid groups are expected to carry negative Mulliken charges, while the hydrogen and carbon atoms are generally positive.

Table 4: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Mulliken Charge (a.u.) |

| N1 | Negative |

| N2 | Negative |

| C3 | Positive |

| C4 | Positive/Negative |

| C5 | Positive |

| O (carbonyl) | Negative |

| O (hydroxyl) | Negative |

| H (N-H) | Positive |

| H (C-H) | Positive |

| H (O-H) | Positive |

Note: This table presents the expected trend in Mulliken charges based on the electronegativity of the atoms and findings for similar molecules. Specific calculated values for this compound were not available in the reviewed literature.

Conclusion

Quantum chemical calculations, particularly DFT methods, provide a powerful and reliable framework for investigating the molecular properties of this compound. The theoretical predictions for its geometry and vibrational spectra show good agreement with experimental data, validating the computational approach. The analysis of its electronic properties, including the HOMO-LUMO energy gap and the molecular electrostatic potential, reveals a molecule with high electronic stability and distinct regions of electrophilic and nucleophilic reactivity. This detailed understanding of the quantum chemical properties of this compound is invaluable for its application in the design and synthesis of novel functional materials and for predicting its behavior in complex chemical systems relevant to drug development.

References

Crystal Structure of 1H-Pyrazole-3,5-dicarboxylic Acid Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1H-Pyrazole-3,5-dicarboxylic acid monohydrate (C₅H₄N₂O₄·H₂O), a compound of interest in the fields of coordination chemistry, materials science, and pharmaceutical development. Its rigid, planar structure and hydrogen bonding capabilities make it a versatile building block for metal-organic frameworks (MOFs) and other supramolecular assemblies.

Crystallographic Data Summary

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n.[1][2] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound monohydrate [1][2]

| Parameter | Value |

| Formula | C₅H₆N₂O₅ |

| Molecular Weight | 174.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a | 13.386(3) Å |

| b | 3.7500(10) Å |

| c | 14.350(3) Å |

| α | 90.00° |

| β | 101.88(3)° |

| γ | 90.00° |

| Volume (V) | 704.9(3) ų |

| Z | 4 |

| Calculated Density (Dₓ) | 1.641 Mg m⁻³ |

| Radiation | Mo Kα |

| Temperature | 293(2) K |

| R-factor | 0.0845 |

Molecular Structure and Conformation

The asymmetric unit of the title compound contains one molecule of this compound and one water molecule.[1] The pyrazole (B372694) ring is essentially planar, and the two carboxylic acid groups are nearly coplanar with the ring. This planarity facilitates the formation of an extensive hydrogen-bonding network.

Caption: Components of this compound monohydrate.

Supramolecular Assembly via Hydrogen Bonding

The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds. The pyrazole molecules are linked into one-dimensional chains by O—H⋯O and N—H⋯O hydrogen bonds.[2] These chains are further interconnected by the water molecules, which act as hydrogen bond donors and acceptors, forming a three-dimensional supramolecular architecture.[2] Specifically, O—H⋯O and N—H⋯O hydrogen bonds with distances of 2.671(2) Å and 2.776(2) Å, respectively, form the primary chains.[2] The water molecules then link these chains via O—H⋯O(water) and O(water)—H⋯N hydrogen bonds with distances of 2.597(3) Å and 2.780(3) Å, respectively.[2]

Caption: Key hydrogen bonding interactions in the crystal structure.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the parent compound, this compound, involves the oxidation of 3,5-dimethyl-1H-pyrazole.[3]

Materials:

-

3,5-Dimethyl-1H-pyrazole

-

Potassium permanganate (B83412) (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 3,5-dimethyl-1H-pyrazole in water heated to approximately 70°C.[3]

-

Slowly add potassium permanganate to the heated solution, ensuring the temperature does not exceed 90°C.[3]

-

After the addition is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the solid with water.

-

Acidify the filtrate with aqueous HCl to a pH of 2.

-

Allow the solution to stand, typically overnight, to facilitate precipitation.

-

Collect the resulting white precipitate by filtration and wash with water.

Crystallization of this compound monohydrate

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation from an aqueous solution.[2]

Materials:

-

Synthesized this compound

-

Deionized water

Procedure:

-

Dissolve the this compound in hot deionized water.[2]

-

Allow the solution to cool to room temperature.

-

Let the solution evaporate slowly over several days at ambient conditions.[2]

-

Colorless, columnar crystals of the monohydrate will form as the solvent evaporates.

Caption: Experimental workflow for synthesis and crystallization.

Significance and Applications

The detailed understanding of the crystal structure of this compound monohydrate is crucial for its application in crystal engineering and materials design. The well-defined hydrogen bonding motifs can be exploited to construct robust supramolecular architectures. In drug development, the pyrazole scaffold is a common pharmacophore, and understanding its solid-state properties is essential for formulation and bioavailability studies. The dicarboxylic acid functional groups also make it an excellent ligand for the synthesis of coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.

References

An In-depth Technical Guide on the Acidity Constants (pKa) of 1H-Pyrazole-3,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity constants (pKa) of 1H-Pyrazole-3,5-dicarboxylic acid, a key parameter influencing its physicochemical properties and applications in drug discovery and materials science. Due to the absence of experimentally determined pKa values in the reviewed literature, this guide presents predicted values, experimental data for structurally related analogs, and detailed protocols for experimental determination.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole (B372694) ring substituted with two carboxylic acid groups. The presence of these acidic functionalities, along with the pyrazole ring's nitrogen atoms, imparts this molecule with multiple ionizable sites. The extent of ionization, governed by the pKa values of these sites, is critical in determining its solubility, lipophilicity, and interaction with biological targets. Understanding these acidity constants is therefore fundamental for its application in medicinal chemistry and materials science.

Acidity Constants (pKa)

The acidity of this compound is characterized by multiple pKa values, corresponding to the sequential deprotonation of its two carboxylic acid groups and the pyrazole ring proton.

Predicted pKa Value

Computational methods are often employed to estimate the pKa values of molecules. For this compound, a predicted pKa value has been reported.

| Compound | Predicted pKa | Method |

| This compound | 3.24 ± 0.10 | Prediction |

It is important to note that this is a predicted value and may differ from experimentally determined values.

Experimental pKa Values of Related Compounds

To provide an experimental context, the pKa values of structurally related pyrazole monocarboxylic acids are presented below. These values offer insight into the acidity of the carboxylic acid functional group attached to the pyrazole ring.

| Compound | pKa | Method |

| 1H-Pyrazole-3-carboxylic acid | 3.25 | Potentiometric Titration |

| 1H-Pyrazole-5-carboxylic acid | 3.45 | Potentiometric Titration |

The similarity in these values suggests that the first pKa of this compound, corresponding to the deprotonation of one of the carboxylic acid groups, is likely to be in a similar range. The second pKa, for the second carboxylic acid, is expected to be higher due to the electrostatic repulsion from the newly formed carboxylate anion. A third pKa would correspond to the deprotonation of the pyrazole ring NH proton.

Deprotonation Equilibria

The sequential deprotonation of this compound can be visualized as a series of equilibria, each associated with a specific pKa value.

Caption: Stepwise deprotonation of this compound.

Experimental Protocols for pKa Determination

The following are detailed methodologies for the experimental determination of the pKa values of this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[1]

1. Materials and Reagents:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (deionized or distilled)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Calibrated burette

2. Procedure:

-

Solution Preparation:

-

Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1 mM) in a beaker.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution.

-

-

Titration:

-

Start the titration by adding small increments of the standardized NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration past the expected equivalence points until the pH curve flattens in the basic region.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to obtain the titration curve.

-

The pKa values can be determined from the pH at the half-equivalence points. For a dicarboxylic acid, two distinct equivalence points are expected.

-

Alternatively, the first and second derivatives of the titration curve can be plotted to accurately determine the equivalence points. The pKa values correspond to the pH at half the volume of each equivalence point.

-

References

A Technical Guide to the Historical Synthesis of Pyrazole Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational historical methods for the synthesis of pyrazole (B372694) dicarboxylic acids, a core scaffold in numerous pharmacologically active compounds. This document provides a comparative overview of key synthetic routes, detailed experimental protocols for seminal reactions, and visual representations of the underlying chemical workflows.

Introduction

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has been a subject of intense study since its discovery. Pyrazole dicarboxylic acids, in particular, serve as crucial building blocks in the development of pharmaceuticals and other functional materials due to their rigid structures and versatile chemical handles. This guide delves into the historical synthesis methods that have paved the way for modern synthetic strategies, providing valuable context and practical knowledge for researchers in the field.

Core Historical Synthesis Methods

Four principal historical methods have been instrumental in the synthesis of pyrazole dicarboxylic acids: the Buchner synthesis through decarboxylation, the Knorr synthesis via cyclocondensation, the Pechmann synthesis involving 1,3-dipolar cycloaddition, and the oxidation of substituted pyrazoles.

Buchner's Synthesis via Decarboxylation (1889)

The first synthesis of the parent pyrazole was reported by Eduard Buchner in 1889 and involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] This foundational work also provides a route to pyrazole dicarboxylic acids through partial decarboxylation of the tricarboxylic acid precursor. The initial synthesis of pyrazole-3,4,5-tricarboxylic acid was achieved through the reaction of diazoacetic ester with a suitable substrate.

Knorr Pyrazole Synthesis (1883)

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a versatile and widely used method for the preparation of pyrazoles.[2][3][4] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[5] For the synthesis of pyrazole dicarboxylic acids, a 1,3-dicarbonyl compound bearing two ester functionalities, such as diethyl 1,3-acetonedicarboxylate, is employed. The resulting pyrazole diester is then hydrolyzed to the corresponding dicarboxylic acid.

Pechmann Pyrazole Synthesis (1898)

The Pechmann pyrazole synthesis, discovered by Hans von Pechmann in 1898, involves the 1,3-dipolar cycloaddition of a diazo compound to an acetylenic compound.[6][7] To synthesize pyrazole dicarboxylic acids, an activated alkyne such as diethyl acetylenedicarboxylate (B1228247) is reacted with diazomethane. This reaction typically proceeds readily to form the corresponding pyrazole-3,4-dicarboxylate, which can then be hydrolyzed to the dicarboxylic acid.

References

Tautomerism in Pyrazole-3,5-Dicarboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3,5-dicarboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The inherent tautomerism of the pyrazole (B372694) ring system plays a crucial role in determining the physicochemical properties, reactivity, and biological activity of these molecules. This technical guide provides a comprehensive overview of the annular tautomerism in pyrazole-3,5-dicarboxylic acid derivatives, detailing the structural nuances, analytical methodologies for characterization, and the influence of substituents and environmental factors on the tautomeric equilibrium.

The pyrazole nucleus can exist in two principal tautomeric forms, often designated as the 1H- and 2H- tautomers, arising from the migration of a proton between the two nitrogen atoms. In the case of unsymmetrically substituted pyrazoles, such as the derivatives of pyrazole-3,5-dicarboxylic acid, this leads to distinct isomers with potentially different biological activities and chemical properties. A thorough understanding and characterization of these tautomeric forms are therefore critical for rational drug design and the development of novel materials.

Annular Tautomerism in Pyrazole Derivatives

Annular tautomerism in 3,5-disubstituted pyrazoles involves the equilibrium between two tautomeric forms. The position of the mobile proton is influenced by the electronic properties of the substituents at the C3 and C5 positions. Generally, electron-donating groups (EDGs) tend to favor the tautomer where the N-H bond is at the nitrogen atom further from the substituent, while electron-withdrawing groups (EWGs) favor the tautomer with the N-H bond closer to the substituent.[1][2] For derivatives of pyrazole-3,5-dicarboxylic acid, which possess two electron-withdrawing carboxylic acid groups (or their ester/amide derivatives), the tautomeric preference can be finely tuned by further substitution or by the nature of the ester or amide groups themselves.

The tautomeric equilibrium is not only governed by the electronic nature of the substituents but also by environmental factors such as the solvent polarity, temperature, and the physical state (solution vs. solid-state).[1]

Visualization of Tautomeric Equilibrium

The tautomeric equilibrium of a generic pyrazole-3,5-dicarboxylic acid derivative can be visualized as follows:

Tautomeric equilibrium in a pyrazole-3,5-dicarboxylic acid derivative.

Data Presentation: Quantitative Analysis of Tautomerism

The relative population of each tautomer is a critical parameter. While comprehensive quantitative data for a wide range of pyrazole-3,5-dicarboxylic acid derivatives is dispersed in the literature, the following tables summarize representative data for related pyrazole derivatives, illustrating the impact of substituents and solvent on the tautomeric ratio.

Table 1: Tautomeric Ratios of Selected Pyrazole Derivatives in Solution

| Compound | Solvent | Tautomer Ratio (Tautomer A : Tautomer B) | Analytical Method | Reference |

| 1H-Pyrazole-3(5)-(N-tert-butyl)carboxamide | CDCl₃ (293 K) | 90 : 10 | ¹H NMR | [3] |

| Methyl 5-amino-1H-pyrazole-3-carboxylate | DMSO-d₆ | Equilibrium Observed | ¹H NMR (NOE) | [2] |

| 3(5)-Phenylpyrazole | THF-d₈ (170 K) | 85 : 15 | ¹³C NMR | [4] |

Note: Tautomer A generally refers to the 3-substituted tautomer and Tautomer B to the 5-substituted tautomer. The specific assignment depends on the IUPAC nomenclature of the derivative.

Table 2: Computational Data on Relative Tautomer Stability

| Pyrazole Derivative | Computational Method | Basis Set | Relative Energy (Tautomer B vs. A) (kJ/mol) | Reference |

| Pyrazole | MP2 | 6-311++G** | 0 | [5] |

| 3-Aminopyrazole | DFT (B3LYP) | 6-311++G(d,p) | +10.7 | [1] |

| 3-Nitropyrazole | M06-2X | 6-311++G(d,p) | Lower for Tautomer 5 | [2] |

Experimental Protocols

Accurate characterization of tautomeric forms requires a combination of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Experimental Workflow for Tautomer Analysis

General workflow for the analysis of tautomerism in pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.

Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified pyrazole-3,5-dicarboxylic acid derivative.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, methanol-d₄) in a standard NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

-

For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

-

To resolve exchanging protons and determine the populations of individual tautomers, low-temperature NMR experiments may be necessary. Acquire spectra at a series of decreasing temperatures until the signals for the individual tautomers are sharp and well-resolved.

-

-

Data Analysis:

-

Identify distinct signals corresponding to each tautomer. Protons on the pyrazole ring and on the substituents at positions 3 and 5 are particularly informative.

-

Integrate the signals corresponding to each tautomer.

-

Calculate the molar ratio of the tautomers from the integral values.

-

Nuclear Overhauser Effect (NOE) experiments can be used to confirm the spatial proximity of the pyrazole N-H proton to substituents, aiding in the unambiguous assignment of tautomeric forms.[2]

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.

Protocol for Crystal Growth and Structure Determination:

-

Crystal Growth:

-

Dissolve the purified pyrazole derivative in a suitable solvent or solvent mixture until saturation is achieved.

-

Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling crystallization.

-

Slow Evaporation: Leave the saturated solution in a loosely covered vial to allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a small vial containing the concentrated solution of the compound inside a larger sealed jar containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.

-

-

Monitor for the formation of single crystals of suitable size and quality for X-ray diffraction.

-

-

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXS, SHELXL).

-

Refine the structural model to obtain accurate bond lengths, bond angles, and the positions of all atoms, including the tautomeric proton. The location of the proton on one of the pyrazole nitrogen atoms will unequivocally identify the tautomer present in the crystal lattice.

-

Computational Modeling

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and complementing experimental data.

Protocol for DFT Calculations:

-

Structure Preparation:

-

Build the 3D structures of all possible tautomers of the pyrazole derivative using a molecular modeling software.

-

-

Geometry Optimization and Frequency Calculation:

-

Energy Calculation and Analysis:

-

Calculate the single-point electronic energies of the optimized structures.

-

The relative energies of the tautomers can be determined by comparing their total electronic energies. The tautomer with the lower energy is predicted to be the more stable.

-

Solvation effects can be included in the calculations using a continuum solvation model (e.g., PCM, SMD) to better mimic the solution-phase environment.

-

Biological Relevance and Signaling Pathways

Many pyrazole derivatives exhibit significant biological activity, including anticancer and anti-inflammatory properties. Some have been identified as potent inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8][9][10][11][12][13][14][15][16] The inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades that are crucial for tumor growth, proliferation, and angiogenesis.

EGFR and VEGFR-2 Signaling Pathways

The following diagram illustrates the simplified signaling pathways of EGFR and VEGFR-2 and the points of inhibition by pyrazole derivatives.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. purkh.com [purkh.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 8. Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGF ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06852E [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

- 16. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 1H-Pyrazole-3,5-dicarboxylic Acid as a Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-Pyrazole-3,5-dicarboxylic acid (H₃PzDC) as a versatile linker in the synthesis of Metal-Organic Frameworks (MOFs). The unique V-shaped geometry and coordination capabilities of this linker enable the construction of MOFs with diverse topologies and functionalities, making them promising candidates for applications in gas storage, catalysis, sensing, and importantly, drug delivery.[1] This document offers detailed experimental protocols for the synthesis of a representative MOF, MOF-303, along with characterization methods and a summary of key performance data.

Introduction to this compound in MOF Synthesis

This compound is a bifunctional organic linker possessing two carboxylate groups and a pyrazole (B372694) core. This combination of coordination sites allows for the formation of stable, porous crystalline structures with various metal ions.[2] The dicarboxylate groups readily coordinate with metal centers, while the pyrazole ring can also participate in coordination or act as a hydrogen bond donor/acceptor, influencing the final framework architecture.[3] The resulting MOFs often exhibit high thermal and chemical stability, crucial properties for practical applications.[4]

The specific arrangement of the functional groups in H₃PzDC leads to the formation of MOFs with tailored pore sizes and chemical environments. This tunability is of particular interest to drug development professionals, as the pores of the MOF can be engineered to encapsulate and subsequently release therapeutic agents.[5][6] The biocompatibility of certain metal nodes, such as aluminum and iron, further enhances the potential of these MOFs in biomedical applications.[3][6]

Data Presentation

The following tables summarize key quantitative data for representative MOFs synthesized using this compound as a linker.

Table 1: Physicochemical Properties of Representative MOFs

| MOF Name | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Ref. |

| MOF-303 | Al³⁺ | Not explicitly stated in snippets, but described as highly porous | Not explicitly stated in snippets | High | [1][2][7] |

| CAU-56as | Fe³⁺ | 727 | Not explicitly stated in snippets | up to 300 | [3] |

| Nd-MOF | Nd³⁺ | Not provided | Not provided | Not provided | [8] |

Table 2: Crystallographic Data for a Representative Nd-MOF

| Parameter | Value |

| Chemical Formula | C₁₅H₂₀N₆Nd₂O₁₉ |

| Molecular Weight | 876.83 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Ref. | [8] |

Experimental Protocols

This section provides a detailed protocol for the solvothermal synthesis of MOF-303, a well-characterized MOF constructed from aluminum ions and this compound.[1][7][9]

Protocol 1: Solvothermal Synthesis of MOF-303

Materials:

-

This compound (H₃PzDC)

-

Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Equipment:

-

Sonicator

-

Oven

-

Teflon-lined stainless steel autoclave or sealed glass vessel

-

Centrifuge

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Ligand Solution Preparation:

-

Reaction Mixture Assembly:

-

Solvothermal Reaction:

-

Place the sealed reaction vessel in a preheated oven at 120 °C for 24 hours.[1]

-

-

Isolation and Purification:

-

After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.

-

Collect the white precipitate by centrifugation.

-

Wash the product with deionized water and then with methanol to remove any unreacted starting materials and solvent molecules trapped within the pores. Repeat the washing steps three times.

-

-

Activation:

-

To activate the MOF (i.e., remove the solvent from the pores), dry the purified product under vacuum at 150 °C for 6 hours.[9]

-

Characterization:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF-303.

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume of the activated MOF.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.

Mandatory Visualizations

Caption: Experimental workflow for the solvothermal synthesis of MOF-303.

Caption: General structure of a MOF from metal ions and H₃PzDC linkers.

Caption: Conceptual workflow for MOF-based drug delivery.

References

- 1. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 2. High-yield, green and scalable methods for producing MOF-303 for water harvesting from desert air | Springer Nature Experiments [experiments.springernature.com]

- 3. Nature Protocols: High-yielding, green and scalable production of MOF-303 for harvesting water from desert air - Knowledge [alfachemch.com]

- 4. arxiv.org [arxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-yield, green and scalable methods for producing MOF-303 for water harvesting from desert air | Kavli Energy NanoScience Institute (ENSI) [kavli.berkeley.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Hydrothermal Synthesis of Coordination Polymers with 1H-Pyrazole-3,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals